molecular formula C5H5Br2NO2S B1281760 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide CAS No. 89499-35-4

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

Cat. No.: B1281760
CAS No.: 89499-35-4
M. Wt: 302.97 g/mol
InChI Key: PEWMQVBTDAZMTL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. For example, it may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, this compound can interact with proteins through hydrogen bonding, van der Waals forces, and electrostatic interactions, influencing protein structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity by altering their conformation or blocking their active sites. It may also interact with DNA or RNA, affecting gene expression and protein synthesis. Furthermore, this compound can modulate the activity of signaling proteins, leading to changes in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound can influence its activity and effectiveness in different cellular contexts .

Chemical Reactions Analysis

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is widely used in scientific research due to its versatile properties:

Comparison with Similar Compounds

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can be compared with other similar compounds such as:

Properties

IUPAC Name

4-amino-5-bromothiophene-2-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S.BrH/c6-4-2(7)1-3(10-4)5(8)9;/h1H,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWMQVBTDAZMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1N)Br)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30527619
Record name 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30527619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89499-35-4
Record name 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30527619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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